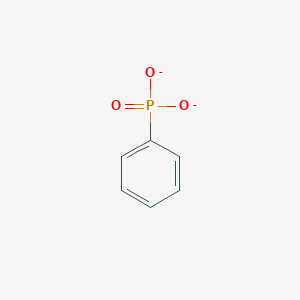
prostaglandin I3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Prostaglandin I3 is a member of the prostaglandin family, which are bioactive lipid compounds derived from fatty acids. Prostaglandins play crucial roles in various physiological processes, including inflammation, blood flow regulation, and the modulation of smooth muscle activity. This compound, in particular, is known for its potent vasodilatory and anti-inflammatory properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of prostaglandins, including prostaglandin I3, typically involves complex multi-step processes. One common approach is the chemoenzymatic synthesis, which combines chemical and enzymatic steps to achieve high stereoselectivity and yield. For instance, a unified synthesis strategy involves the use of dichloro-containing bicyclic ketones, followed by stereoselective oxidation and reduction steps .
Industrial Production Methods: Industrial production of prostaglandins often employs biocatalysis due to its efficiency and selectivity. Key transformations in the industrial synthesis include regioselective p-phenylbenzoylation and stereoselective oxidation using Baeyer–Villiger monooxygenase .
化学反应分析
Types of Reactions: Prostaglandin I3 undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, often using reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen, and Baeyer–Villiger monooxygenase.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or keto derivatives, while reduction can yield fully saturated compounds .
科学研究应用
Prostaglandin I3 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and reduction mechanisms.
Biology: Investigated for its role in cell signaling and regulation of inflammatory responses.
Medicine: Explored for its potential therapeutic effects in treating conditions like pulmonary arterial hypertension and other cardiovascular diseases
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical methods.
作用机制
Prostaglandin I3 exerts its effects primarily through binding to specific G-protein-coupled receptors on the surface of target cells. This binding activates intracellular signaling pathways that lead to various physiological responses, such as vasodilation and inhibition of platelet aggregation. The molecular targets include receptors like the prostacyclin receptor, which mediates the vasodilatory effects .
相似化合物的比较
Prostaglandin E2: Known for its role in inflammation and pain perception.
Prostaglandin F2α: Involved in smooth muscle contraction and regulation of intraocular pressure.
Prostaglandin D2: Plays a role in sleep regulation and allergic responses
Uniqueness: Prostaglandin I3 is unique due to its potent vasodilatory and anti-inflammatory properties, which make it particularly valuable in the treatment of cardiovascular conditions. Unlike other prostaglandins, it has a more pronounced effect on inhibiting platelet aggregation and promoting blood flow .
属性
CAS 编号 |
68794-57-0 |
|---|---|
分子式 |
C20H30O5 |
分子量 |
350.4 g/mol |
IUPAC 名称 |
(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid |
InChI |
InChI=1S/C20H30O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h3-4,8,10-11,14,16-19,21-22H,2,5-7,9,12-13H2,1H3,(H,23,24)/b4-3-,11-10+,15-8-/t14-,16+,17+,18+,19-/m0/s1 |
InChI 键 |
NCYSTSFUYSFMEO-OBLTVXDOSA-N |
SMILES |
CCC=CCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)O)O |
手性 SMILES |
CC/C=C\C[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/O2)O)O |
规范 SMILES |
CCC=CCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)O)O |
同义词 |
PGI3 prostaglandin I3 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3E)-N-[(2R)-2-hydroxy-3-piperidin-1-ylpropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride](/img/structure/B1237123.png)
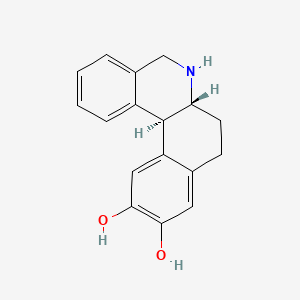
![2-(4-Methoxyphenyl)-5-[1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinyl]-6-pyrazolo[1,5-a]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1237126.png)
![(1S,13S)-16,17-dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one](/img/structure/B1237128.png)
![2-Amino-1-[1-(carbamohydrazonoylhydrazinylidene)propan-2-ylideneamino]guanidine](/img/structure/B1237131.png)
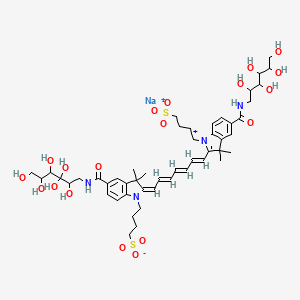
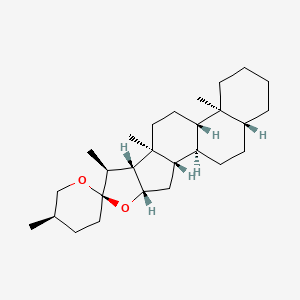
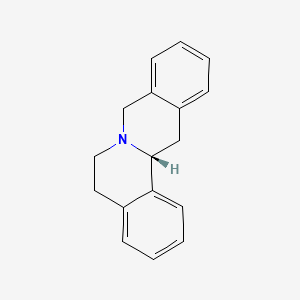


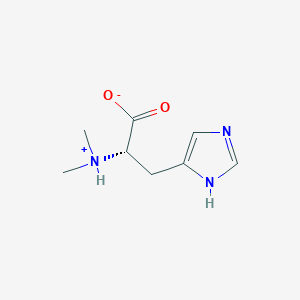

![2-[[3-Butyl-6-(4-morpholinyl)-4-oxo-2-quinazolinyl]thio]acetamide](/img/structure/B1237144.png)
